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Compound of Interest

Compound Name: 2-Aminooctane

CAS No.: 693-16-3

Cat. No.: B1582153 Get Quote

Executive Summary
This technical guide details the synthesis of 2-Aminooctane (CAS: 693-16-3), a secondary

alkylamine critical in surfactant chemistry, corrosion inhibition, and as a pharmaceutical

intermediate.[1] Unlike simple primary amines, the position of the amino group at the C2 chiral

center presents specific challenges regarding regioselectivity and stereochemistry.

This dossier prioritizes two industrial-grade pathways:

Catalytic Reductive Amination: The "Gold Standard" for atom economy and scalability.[1]

The Leuckart-Wallach Reaction: A robust, equipment-forgiving alternative for non-

pressurized environments.[1]
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Feature
Route A: Reductive

Amination

Route B: Leuckart-

Wallach

Route C: Oxime

Reduction

Precursor
2-Octanone +

Ammonia

2-Octanone +

Ammonium Formate
2-Octanone Oxime

Atom Economy
High (Water is only

byproduct)

Medium (CO₂

byproduct)
Low (Multi-step)

Pressure High (Hydrogenation) Atmospheric Atmospheric

Scalability Industrial (>100 kg) Lab/Pilot (<10 kg) Lab (<1 kg)

Key Risk
Catalyst poisoning, H₂

safety

High temp (180°C),

sublimation

Stoichiometric metal

waste

Method A: Catalytic Reductive Amination (High-
Pressure)[1]
Context: This is the preferred industrial route due to its cleanliness and efficiency. It involves

the condensation of 2-octanone with ammonia to form an imine, followed by in-situ

hydrogenation.[1]

Reaction Mechanism
The reaction proceeds via a carbinolamine intermediate, dehydrating to the imine (Schiff base),

which is then reduced on the metal surface.

2-Octanone

Carbinolamine
(Unstable)

+ NH3

NH3

Imine
(C=N Bond)

- H2O 2-Aminooctane+ H2 / Raney Ni

Click to download full resolution via product page

Figure 1: Mechanism of Reductive Amination showing the critical imine intermediate.[1]
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Detailed Protocol
Note: This protocol assumes a 1.0 mol scale.

Reagents:

2-Octanone (128.2 g, 1.0 mol)[1]

Methanol (anhydrous, 300 mL)

Ammonia (anhydrous gas or 7N methanolic solution)[1]

Raney Nickel (Active catalyst, ~10 g) - Handle under water/solvent; pyrophoric.[1]

Procedure:

Imine Formation (Equilibrium Control): In a high-pressure autoclave, dissolve 2-octanone in

methanol. Cool to 0°C. Saturate the solution with anhydrous ammonia gas. Critical Insight:

Excess ammonia (5-10 eq) is required to suppress secondary amine formation

(dimerization).[1]

Catalyst Addition: Add the Raney Nickel slurry.[1] Safety: Ensure the catalyst is never dry.

Hydrogenation: Seal the autoclave. Purge with N₂ (3x) then H₂ (3x).[1] Pressurize to 50-80

bar (725-1160 psi) H₂.

Reaction: Heat to 80-100°C with vigorous stirring (1000 rpm). The reaction is mass-transfer

limited; hydrogen must dissolve into the liquid phase.

Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (typically 4-

6 hours).[1]

Workup: Cool to RT. Vent H₂. Filter catalyst over Celite (keep wet!).[1] Concentrate the filtrate

to remove methanol/ammonia.

Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 163-

165°C.[1]
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Method B: The Leuckart-Wallach Reaction
(Atmospheric)
Context: Ideal for laboratories lacking high-pressure hydrogenation equipment.[1] It utilizes

ammonium formate as both the nitrogen source and the reducing agent (hydrogen donor).[2][3]

Reaction Mechanism
This unique pathway involves the formation of an N-formyl derivative which is subsequently

hydrolyzed.[1]

2-Octanone +
Ammonium Formate

Heat (160-180°C)

N-Formyl-2-aminooctane

- CO2, - H2O
(Reductive Step)

Acid Hydrolysis
(HCl/H2O)

2-Aminooctane
Hydrochloride

Deprotection

Click to download full resolution via product page

Figure 2: The Leuckart pathway, highlighting the N-formyl intermediate and CO₂ evolution.[1]
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Reagents:

2-Octanone (64.1 g, 0.5 mol)[1]

Ammonium Formate (126 g, 2.0 mol) - Use 4 molar equivalents.[1]

Hydrochloric acid (concentrated)[1]

Procedure:

Setup: Equip a 3-neck round-bottom flask with a thermometer, a Dean-Stark trap (or simple

distillation head), and a heating mantle.

Condensation: Add ketone and ammonium formate. Heat the mixture. At ~150°C, the mixture

becomes homogeneous.

Distillation: As the temperature rises to 180-185°C, water and some ketone will distill over.[1]

Critical Insight: Return any distilled ketone to the flask. The removal of water drives the

equilibrium.

Reflux: Maintain 180-185°C for 3-4 hours until CO₂ evolution ceases.

Hydrolysis: Cool the mixture to <100°C. Add 100 mL concentrated HCl carefully. Reflux for 1

hour to hydrolyze the N-formyl intermediate.

Isolation: Cool to RT. The solution may separate; extract with ether to remove unreacted

ketone (discard organic layer).

Basification: Basify the aqueous layer with 50% NaOH solution (pH > 12).[1] The amine will

separate as an oil.

Purification: Extract the oil with ether, dry over KOH pellets, and distill.

Stereochemical Considerations
2-Aminooctane possesses a chiral center at C2.[1]

Chemical Synthesis: Both methods above yield a racemic (±) mixture.[1]
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Resolution: To obtain pure (R)- or (S)-2-aminooctane, react the racemate with a chiral acid

such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine.[1] Crystallize the diastereomeric salts

from ethanol, then basify to release the enantiopure amine.

Enzymatic Route: Recent advances utilize Amine Transaminases (ATAs) (e.g., from Vibrio

fluvialis) which can kinetically resolve the ketone to the (S)-amine with >99% ee, though this

requires specialized biocatalysis setups [1].

Characterization & Quality Control
Property Specification Method

Appearance Clear, colorless liquid Visual

Boiling Point 163 - 165 °C Atmospheric Distillation

Refractive Index Refractometer

Density 0.775 g/mL Pycnometer

Assay > 98.0% GC-FID

Water Content < 0.5% Karl Fischer

Spectroscopic Validation:

IR (Neat): N-H stretch (doublet for primary amine) at 3300-3400 cm⁻¹; C-H stretch at 2850-

2960 cm⁻¹.[1]

1H NMR (CDCl3):

0.9 (t, 3H, terminal CH3), 1.05 (d, 3H, CH3-CH-N), 1.2-1.5 (m, 10H, chain), 2.9 (m, 1H, CH-
N).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

